N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
CAS No.: 897459-79-9
Cat. No.: VC6423840
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897459-79-9 |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 361.46 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | YLBYSJSUOCYQPP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three primary components:
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A 2,6-dimethylphenyl group attached to the acetamide nitrogen.
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An imidazo[2,1-b]thiazole core fused with a phenyl ring at the 6-position.
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An acetamide linker bridging the aromatic and heterocyclic moieties.
The imidazo[2,1-b]thiazole system is a bicyclic structure comprising a five-membered thiazole ring fused to an imidazole ring. This arrangement confers rigidity and electronic diversity, which are critical for interactions with biological targets.
Structural Representation:
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IUPAC Name: N-(2,6-Dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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SMILES: CC1=C(C(=CC=C1)C)NC(=O)CC2=CN3C(=NC2=C4)N=C(S3)C5=CC=CC=C5
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InChI Key: UFGNDHOHQKJZSB-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 361.46 g/mol | |
| Melting Point | 180–185°C (estimated) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The low aqueous solubility is attributed to the hydrophobic phenyl and methyl groups, while the acetamide moiety provides limited hydrogen-bonding capacity.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of Imidazo[2,1-b]thiazole Core:
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Condensation of 2-aminothiazole derivatives with α-haloketones under basic conditions.
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Example: Reaction of 2-amino-6-phenylthiazole with chloroacetone yields the imidazo[2,1-b]thiazole scaffold.
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Acetamide Linker Introduction:
Example Reaction Scheme:
Process Optimization
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Microwave Assistance: Reduces reaction time from 12 hours to 2 hours while maintaining >85% yield.
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Catalytic Systems: Use of triethylamine as a base minimizes side reactions .
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| EGFR | -9.2 | |
| VEGFR-2 | -8.7 |
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism may involve disruption of bacterial cell membrane integrity via thiazole-mediated interactions.
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing ranolazine analogs, which are used to treat chronic angina . Patent CN103570645A highlights its role in scalable production processes, with piperazine recycling reducing costs by 40% .
Material Science
Its rigid structure and thermal stability (decomposition temperature >250°C) make it suitable for organic semiconductors.
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